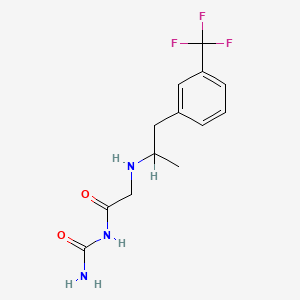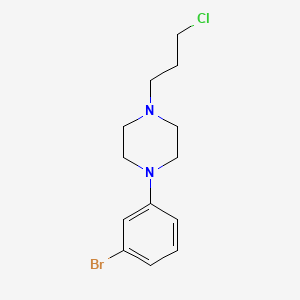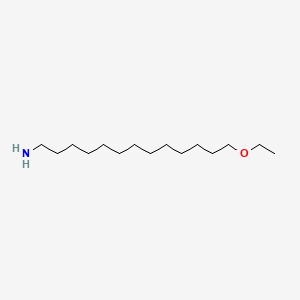
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydodecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers): is a complex organic compound that belongs to the family of hydroxylated fatty acid derivatives. This compound is characterized by the presence of a hydroxyl group at the third carbon of the dodecanoyl chain and a carnitine moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt typically involves the esterification of dodecanoic acid with ®-carnitine. The reaction is usually catalyzed by an acid or base and requires specific conditions to ensure the formation of the desired product. The hydroxylation at the third carbon can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The mixture of diastereomers is often separated using chromatographic techniques to obtain the desired stereoisomeric form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carnitine moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-ketododecanoyl ®-Carnitine or 3-carboxydodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydodecanoyl ®-Carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used as a model compound in studying esterification and hydroxylation reactions. It is also used in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study fatty acid metabolism and the role of carnitine in cellular energy production. It is also used in the study of enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: The compound has potential applications in the development of drugs targeting metabolic disorders. It is also studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: In the industrial sector, 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt involves its interaction with enzymes involved in fatty acid metabolism. The carnitine moiety facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The hydroxyl group at the third carbon can modulate the activity of enzymes and affect the overall metabolic pathway.
Molecular Targets and Pathways:
Carnitine Acyltransferase: The compound interacts with carnitine acyltransferase enzymes, facilitating the transport of fatty acids.
β-Oxidation Pathway: The compound is involved in the β-oxidation pathway, leading to the production of acetyl-CoA and energy.
Comparaison Avec Des Composés Similaires
3-Hydroxydodecanoyl-CoA: Similar in structure but contains a coenzyme A moiety instead of carnitine.
3-Hydroxydecanoyl ®-Carnitine: Similar but with a shorter carbon chain.
3-Hydroxyhexadecanoyl ®-Carnitine: Similar but with a longer carbon chain.
Uniqueness: 3-Hydroxydodecanoyl ®-Carnitine Inner Salt is unique due to its specific combination of a hydroxylated dodecanoyl chain and a carnitine moiety. This combination allows it to participate in both fatty acid metabolism and carnitine-mediated transport processes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H38NO5+ |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3-hydroxydodecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/p+1/t16?,17-/m1/s1 |
Clé InChI |
ULWDPUHFMOBGFJ-ZYMOGRSISA-O |
SMILES isomérique |
CCCCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)



